2-((4-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)aceticacid
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Overview
Description
2-((4-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzyloxy group, a cyclohexyl ring, and an amino acetic acid moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at temperatures between 40-50°C in the presence of palladium on carbon (Pd/C) under low pressure . This is followed by further hydrogenation of the intermediate 4-aminophenyl acetic acid at slightly higher temperatures (50-60°C) under increased pressure . The final step involves refluxing the product in hydrochloric ethanol to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-((4-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the amino acetic acid moiety can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of target proteins and influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid
- 2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid
- (4-Amino-cyclohexyl)-acetic acid
- 2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
Uniqueness
The uniqueness of 2-((4-((2-(Benzyloxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid lies in its specific structural features, such as the benzyloxy group and the cyclohexyl ring, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C17H24N2O4 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[[4-[(2-oxo-2-phenylmethoxyethyl)amino]cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c20-16(21)10-18-14-6-8-15(9-7-14)19-11-17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15,18-19H,6-12H2,(H,20,21) |
InChI Key |
BFAZHSSLPLPQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC(=O)O)NCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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